molecular formula C9H11ClN2S B11765590 1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride

1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride

Cat. No.: B11765590
M. Wt: 214.72 g/mol
InChI Key: FVHVRKNBSYUPTC-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H11ClN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride typically involves the reaction of benzothiazole derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 5-bromo-2-aminobenzothiazole with ethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzothiazole derivatives with different functional groups .

Scientific Research Applications

1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d]thiazol-2-yl)ethanamine hydrochloride
  • 2-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride

Uniqueness

1-(Benzo[d]thiazol-5-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H11ClN2S

Molecular Weight

214.72 g/mol

IUPAC Name

1-(1,3-benzothiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H10N2S.ClH/c1-6(10)7-2-3-9-8(4-7)11-5-12-9;/h2-6H,10H2,1H3;1H

InChI Key

FVHVRKNBSYUPTC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)SC=N2)N.Cl

Origin of Product

United States

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